Regioisomeric Distinction: 2H-Triazol-2-yl vs. 1H-Triazol-1-yl in Pyridine Amines
The target compound (CAS 1832583-43-3) is the 2H-1,2,3-triazol-2-yl regioisomer. This structural feature differentiates it from the 1H-1,2,3-triazol-1-yl analog (CAS 2254642-23-2). While no direct head-to-head biological comparison was identified for these specific building blocks, the regioisomeric state is a critical determinant of the electronic and steric properties of the final drug candidates. The 2H-triazole isomer is generally a much weaker base than its 1H-counterpart, which can significantly alter its hydrogen-bonding and metal-coordinating capabilities in a biological context [1].
| Evidence Dimension | Regioisomer Identity |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl isomer |
| Comparator Or Baseline | 1H-1,2,3-triazol-1-yl isomer (CAS 2254642-23-2) |
| Quantified Difference | Different regioisomeric form; no quantitative activity data available for the building blocks themselves. |
| Conditions | Structural analysis |
Why This Matters
The specific 2H-triazol-2-yl regioisomer is a non-negotiable structural requirement for the synthesis of several advanced MALT1 inhibitors, and substituting it with the 1H-isomer would lead to a different chemotype and likely a loss of activity in downstream applications.
- [1] Yumpu. (n.d.). N-Unsubstituted 1,2,3-triazole basicity. Retrieved from https://www.yumpu.com/en/document/view/6755707/n-unsubstituted-1-2-3-tri View Source
